6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a research chemical with the CAS Number: 1909313-27-4 . It has a molecular weight of 264.55 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is C9H11BrClNO .Physical And Chemical Properties Analysis
6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a powder . It has a molecular weight of 264.55 .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structures
Research by Blanco et al. (2009) and Gómez et al. (2010) explores the molecular structures of compounds closely related to 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. These studies focus on the hydrogen-bonded structures of various tetrahydro-1,4-epoxy-1-benzazepines, providing insights into their molecular interactions and potential applications in crystallography and material science (Blanco et al., 2009); (Gómez et al., 2010).
Kinase Inhibitor Synthesis
The benzoxazepine core, a key component of 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, is integral in several kinase inhibitors. Naganathan et al. (2015) describe the process development for scalable synthesis of benzoxazepine-containing kinase inhibitors, highlighting its relevance in pharmacological research and drug development (Naganathan et al., 2015).
Solid-Phase Synthesis
Boeglin et al. (2007) developed a solid-phase strategy for synthesizing benzazepine derivatives, including those related to 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. This research is particularly relevant in the context of G-protein coupled receptor-targeted (GPCR-targeted) scaffolds, contributing to the field of medicinal chemistry (Boeglin et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-8-2-1-3-9-7(8)6-11-4-5-12-9;/h1-3,11H,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMDDSGDRICRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.